t-0201
Overview
Description
Preparation Methods
The synthesis of T-0201 involves several steps:
Alkylation: Ethyl phenylacetate is alkylated with two equivalents of methyl iodide in the presence of potassium tert-butoxide to yield 2-methyl-2-phenylpropionic ester.
Reduction: The ester is reduced to alcohol using lithium aluminium hydride (LiAlH4).
Esterification: The alcohol is esterified with acetic anhydride (Ac2O) in pyridine.
Sulfonation: The resulting compound is sulfonated with sulfuric acid (H2SO4) and then treated with thionyl chloride (SOCl2) to form sulfonyl chloride.
Formation of Sulfonamide: The sulfonyl chloride is reacted with ammonium hydroxide to yield sulfonamide.
Condensation: The sulfonamide is condensed with dichloropyrimidine, followed by saponification with sodium hydroxide (NaOH) to form N-pyrimidinylsulfonamide.
Protection and Further Reactions: The alcohol function is protected as tetrahydropyranyl ether, treated with the sodium salt of ethylene glycol, and further reacted with 5-bromo-2-chloropyrimidine.
Chemical Reactions Analysis
T-0201 undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like LiAlH4.
Substitution: It undergoes substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions: Reagents such as methyl iodide, potassium tert-butoxide, LiAlH4, Ac2O, H2SO4, SOCl2, ammonium hydroxide, NaOH, and NaOMe are commonly used in these reactions.
Major Products: The major products formed include various intermediates like 2-methyl-2-phenylpropionic ester, sulfonamide, and N-pyrimidinylsulfonamide.
Scientific Research Applications
T-0201 has a wide range of scientific research applications:
Chemistry: It is used as a selective ETA receptor antagonist in various chemical studies.
Biology: It has been studied for its effects on ET-1-induced pulmonary artery contraction in isolated rabbits.
Medicine: this compound is being explored for its potential therapeutic applications in conditions related to endothelin-1 activity.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
T-0201 exerts its effects by selectively antagonizing the ETA receptor. This receptor is involved in the contraction of blood vessels and the regulation of blood pressure. By inhibiting the action of endothelin-1 on the ETA receptor, this compound helps to relax blood vessels and reduce blood pressure. The molecular targets include the ETA receptor, and the pathways involved are related to endothelin-1 signaling .
Comparison with Similar Compounds
T-0201 is unique due to its high potency, long-acting nature, and oral activity. Similar compounds include other ETA receptor antagonists such as bosentan, ambrisentan, and macitentan. Compared to these compounds, this compound has shown greater selectivity and efficacy in certain experimental models .
Properties
CAS No. |
169679-53-2 |
---|---|
Molecular Formula |
C27H28BrN5O5S |
Molecular Weight |
614.5 g/mol |
IUPAC Name |
N-[6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-methylphenyl)pyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C27H28BrN5O5S/c1-18-4-6-19(7-5-18)23-24(33-39(35,36)22-10-8-20(9-11-22)27(2,3)16-34)31-17-32-25(23)37-12-13-38-26-29-14-21(28)15-30-26/h4-11,14-15,17,34H,12-13,16H2,1-3H3,(H,31,32,33) |
InChI Key |
YAWNVAQKVARTGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)CO |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
T-0201, T0201, T 0201, TA 0201, TA0201, TA-0201 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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